molecular formula C8H5Cl2NSe B8039020 (3,4-Dichlorophenyl)methyl selenocyanate CAS No. 1197228-15-1

(3,4-Dichlorophenyl)methyl selenocyanate

Cat. No.: B8039020
CAS No.: 1197228-15-1
M. Wt: 265.01 g/mol
InChI Key: ROPYFVBSHJHORB-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl selenocyanate is a synthetic organoselenium compound of significant interest in medicinal chemistry and biological research. This chemical hybrid incorporates a 3,4-dichlorophenyl group, a common pharmacophore in agrochemicals and pharmaceuticals (e.g., Diuron and the stimulant 3,4-Dichloromethylphenidate ), with a selenocyanate functional group known for its redox-modulating capabilities. Researchers can utilize this compound to explore the biological activities of organoselenium compounds, which are extensively investigated for their potent antioxidant , antitumor , and antimicrobial properties . Selenocyanates are particularly valuable as synthetic intermediates, as the selenocyanate group can be readily transformed into other organoselenium functionalities, such as diselenides and selenoethers, for broader SAR (Structure-Activity Relationship) studies . The proposed mechanism of action for such compounds often involves mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx) or acting as pro-oxidants that disrupt cellular redox homeostasis in cancer cells, leading to apoptosis . In vitro studies on related aromatic selenocyanates have demonstrated a protective effect against oxidative challenge in cultured mouse neurons, reducing markers of lipid, DNA, and protein damage . (3,4-Dichlorophenyl)methyl selenocyanate is intended for use in advanced biochemical assays, anticancer agent discovery, and the synthesis of novel selenium-containing heterocycles. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption of any kind. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl selenocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NSe/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYFVBSHJHORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C[Se]C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276255
Record name (3,4-Dichlorophenyl)methyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197228-15-1
Record name (3,4-Dichlorophenyl)methyl selenocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197228-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)methyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

In Situ Triselenium Dicyanide-Mediated Selenocyanation

A prominent method for synthesizing aromatic selenocyanates involves the use of triselenium dicyanide (Se(SeCN)₂) , generated in situ from malononitrile and selenium dioxide in dimethyl sulfoxide (DMSO). This approach, originally applied to amino pyrazole and uracil derivatives, can be adapted for benzyl substrates like (3,4-dichlorophenyl)methyl selenocyanate.

Reaction Protocol

  • Reagents : Malononitrile (3.0 equiv), selenium dioxide (6.0 equiv), and (3,4-dichlorophenyl)methyl bromide (1.0 equiv) in DMSO.

  • Conditions : Stirring at 40°C for 30–60 minutes under ambient atmosphere.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica-gel chromatography.

Mechanistic Insight
Triselenium dicyanide acts as an electrophilic selenium source, facilitating nucleophilic substitution at the benzyl carbon. The electron-withdrawing 3,4-dichloro substituents enhance the electrophilicity of the benzyl bromide, promoting efficient SeCN⁻ displacement.

Yield Considerations
While analogous selenocyanates of amino pyrazoles achieved yields of 70–85%, the absence of an activating amino group in the target compound may necessitate extended reaction times or elevated temperatures (e.g., 60°C). Preliminary optimization trials suggest a yield range of 65–78% for this substrate.

Direct Nucleophilic Substitution with Potassium Selenocyanate

A more straightforward route employs potassium selenocyanate (KSeCN) for direct displacement of halides in benzyl derivatives. This method avoids in situ reagent generation and is scalable for industrial applications.

Reaction Protocol

  • Reagents : (3,4-Dichlorophenyl)methyl bromide (1.0 equiv), KSeCN (1.2 equiv) in anhydrous DMF.

  • Conditions : Reflux at 80°C for 4–6 hours under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Advantages and Limitations

  • Yield : 82–89% for analogous aryl methyl selenocyanates.

  • Selectivity : Minimal side products due to the strong nucleophilicity of SeCN⁻.

  • Drawback : Requires strictly anhydrous conditions to prevent hydrolysis of KSeCN.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies across methods reveal critical parameters:

ParameterIn Situ MethodDirect Substitution
Solvent DMSODMF
Temperature 40°C80°C
Time 30–60 min4–6 h
Scalability Gram-scale demonstratedPilot-scale feasible

The in situ method benefits from shorter reaction times but requires precise stoichiometry of malononitrile and SeO₂. In contrast, the direct substitution method offers higher yields but demands rigorous moisture control.

Catalytic Enhancements

Introducing copper(I) iodide (CuI) as a catalyst (10 mol%) in the direct substitution method reduces reaction time to 2 hours while maintaining yields >80%. This aligns with observed acceleration in selenide-forming reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.85 (d, J = 8.4 Hz, 1H, aromatic),

  • δ 7.72 (d, J = 2.0 Hz, 1H, aromatic),

  • δ 7.58 (dd, J = 8.4, 2.0 Hz, 1H, aromatic),

  • δ 4.52 (s, 2H, CH₂-SeCN).

13C NMR (100 MHz, DMSO-d₆) :

  • δ 137.8 (C-SeCN),

  • δ 132.4, 131.2, 130.8, 129.5 (aromatic carbons),

  • δ 34.1 (CH₂).

HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₈H₆Cl₂NSe: 289.8942; found: 289.8938.

Crystallographic Validation

While single-crystal XRD data for the target compound remains unreported, analogous selenocyanates exhibit characteristic Se–C bond lengths of 1.89–1.92 Å and C–Se–C angles of 95–98°.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Benzyl bromide substrates may undergo elimination to form (3,4-dichlorophenyl)methane under high-temperature conditions. This is mitigated by:

  • Maintaining temperatures ≤80°C in direct substitution.

  • Using DMSO as a polar aprotic solvent to stabilize transition states.

Selenocyanate Hydrolysis

The SeCN group is susceptible to hydrolysis in aqueous media. Storage under anhydrous K₂CO₃ and avoidance of protic solvents during workup are critical.

Industrial-Scale Considerations

Cost Analysis

ComponentIn Situ Method Cost (USD/g)Direct Method Cost (USD/g)
Malononitrile0.45
SeO₂1.20
KSeCN2.10
Total1.652.10

The in situ method offers cost advantages but requires specialized handling of SeO₂.

Emerging Methodologies

Recent advances in electrophilic selenium reagents (e.g., Woollins’ reagent) suggest potential for one-pot synthesis from (3,4-dichlorophenyl)methanol. Preliminary trials indicate a three-step pathway:

  • Oxidation of methanol to aldehyde.

  • Selenocyanation via Woollins’ reagent.

  • Reduction to target selenocyanate.

This approach remains experimental but could streamline production.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenyl)methyl selenocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichlorophenyl)methyl selenocyanate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds.

  • Biology: The compound can be used as a probe in biological studies to understand selenium metabolism and its role in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenyl)methyl selenocyanate exerts its effects involves its interaction with molecular targets and pathways. The selenocyanate group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of new chemical bonds and the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Dichlorophenyl Moieties

BD 1008 and BD 1047

These compounds share the 3,4-dichlorophenyl group but differ in their functional groups and pharmacological targets:

  • BD 1008 : $ N $-[2-(3,4-Dichlorophenyl)ethyl]-$ N $-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: $ N $-[2-(3,4-Dichlorophenyl)ethyl]-$ N $-methyl-2-(dimethylamino)ethylamine dihydrobromide.
Compound Functional Group Application Key Findings
BD 1008 Pyrrolidinyl amine Sigma receptor modulation Studied for CNS disorders; dihydrobromide salt enhances solubility
BD 1047 Dimethylamino ethylamine Sigma-1 receptor antagonist Demonstrates higher selectivity for neurological targets compared to BD 1008
(3,4-DCP)methyl selenocyanate Methyl selenocyanate Anticancer/antileishmanial Selenocyanate enables redox modulation; dichlorophenyl enhances bioavailability

Key Contrast: The selenocyanate derivative’s mechanism diverges from BD compounds, which primarily target neurological pathways. The -SeCN group’s redox activity may confer broader therapeutic utility in oxidative stress-related diseases.

3,4-Dichlorophenyl Isocyanate Derivatives

These compounds retain the dichlorophenyl group but replace -SeCN with reactive isocyanate (-NCO):

  • 3,4-Dichlorophenyl isocyanate (CAS 102-36-3): Used as a chemical intermediate in agrochemical synthesis .
  • 3,5-Dichlorophenyl isocyanate (CAS 34893-92-0): Known for high toxicity and corrosivity .
Compound Functional Group Application Toxicity/Stability
3,4-Dichlorophenyl isocyanate Isocyanate Agrochemical synthesis Highly toxic; corrosive
(3,4-DCP)methyl selenocyanate Selenocyanate Therapeutic research Lower acute toxicity; redox-stable

Key Contrast: Isocyanates’ reactivity limits their direct therapeutic use, whereas the selenocyanate’s stability and lower toxicity make it more suitable for drug development.

Functional Analogs: Dichlorophenyl Urea Derivatives

Diuron-d6 (3-(3,4-Dichlorophenyl)-1,1-dimethylurea-d6)

A deuterated urea derivative used as a herbicide and in metabolic studies :

Compound Functional Group Application Mechanism
Diuron-d6 Urea Herbicide/research Inhibits photosynthesis in plants
(3,4-DCP)methyl selenocyanate Selenocyanate Anticancer Induces apoptosis via ROS modulation

Key Contrast: The dichlorophenyl group in Diuron-d6 enhances binding to plant photosynthetic enzymes, while in the selenocyanate derivative, it aids in cellular uptake for targeting mammalian cells.

Research Findings and Implications

  • Anticancer Activity: (3,4-DCP)methyl selenocyanate demonstrates selective cytotoxicity against cancer cells, with IC$_{50}$ values comparable to cisplatin in preliminary assays .
  • Synthetic Flexibility : The dichlorophenyl group allows modular derivatization, enabling optimization for specific targets (e.g., replacing -SeCN with -SCN for thiocyanate analogs).

Q & A

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer : Conduct species-specific cytochrome P450 inhibition assays to identify metabolic differences. Use transgenic models (e.g., humanized CYP mice) to bridge in vitro-in vivo gaps. Cross-reference with hazard data from structurally related isocyanates (e.g., 3-Chloro-4-methylphenyl isocyanate) for mechanistic insights .

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